(R)-(3-(1-Aminoethyl)phenyl)boronicacid

Catalog No.
S13649664
CAS No.
M.F
C8H12BNO2
M. Wt
165.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(3-(1-Aminoethyl)phenyl)boronicacid

Product Name

(R)-(3-(1-Aminoethyl)phenyl)boronicacid

IUPAC Name

[3-[(1R)-1-aminoethyl]phenyl]boronic acid

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1

InChI Key

DHOZTVUYIMUKBO-ZCFIWIBFSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N)(O)O

Isomeric SMILES

B(C1=CC(=CC=C1)[C@@H](C)N)(O)O

(R)-(3-(1-Aminoethyl)phenyl)boronic acid is a chiral boronic acid derivative featuring a phenyl group substituted with an aminoethyl chain. This compound is characterized by its unique structural attributes, which include a boron atom bonded to a phenyl group and an aminoethyl substituent. The presence of the boronic acid functional group allows for versatile reactivity, particularly in coupling reactions and molecular recognition processes. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.

  • Suzuki Coupling Reaction: This compound can engage in Suzuki cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by the presence of palladium catalysts and is widely used in organic synthesis to build complex molecular architectures .
  • Formation of Boronate Esters: The boronic acid can react with alcohols or diols to form boronate esters. This reaction is particularly useful in the synthesis of glycosides and other carbohydrate derivatives .
  • Acid-Base Reactions: The acidic nature of the boronic acid allows it to participate in acid-base reactions, where it can donate a proton to bases, influencing the pH and reactivity of the surrounding medium .

Boronic acids, including (R)-(3-(1-Aminoethyl)phenyl)boronic acid, exhibit notable biological activities:

  • Inhibition of Enzymes: Certain boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent bond formation with active site residues. This mechanism has implications for drug design, particularly in developing inhibitors for various diseases .
  • Antiviral Properties: Research indicates that some boronic acids can interfere with viral replication processes, making them potential candidates for antiviral drug development .
  • Molecular Recognition: The ability of boronic acids to form complexes with sugars and other biomolecules allows them to be employed in biosensors and diagnostic tools, enhancing their utility in biological applications .

Several synthetic routes can be employed to prepare (R)-(3-(1-Aminoethyl)phenyl)boronic acid:

  • Boric Acid Reaction with Aminoalkyl Phenols: One common method involves reacting boric acid or its derivatives with aminoalkyl-substituted phenols under acidic conditions. This reaction typically requires controlling temperature and pH to ensure high yields.
  • Grignard Reaction: Another approach involves using a Grignard reagent derived from 3-bromoaniline and reacting it with trimethyl borate. Subsequent hydrolysis yields the desired boronic acid .
  • Direct Boronation: The direct introduction of a boron atom into an aromatic system can also be achieved using boron trichloride or similar reagents in the presence of suitable solvents under controlled conditions.

(R)-(3-(1-Aminoethyl)phenyl)boronic acid finds applications across various fields:

  • Organic Synthesis: It serves as a crucial building block in organic synthesis, particularly in creating complex molecules through coupling reactions.
  • Pharmaceutical Development: Its ability to inhibit enzymes positions it as a candidate for drug development, especially for targeting protease-related diseases.
  • Sensors and Diagnostics: Due to its molecular recognition capabilities, this compound is used in the development of sensors for detecting sugars and other biomolecules.

Interaction studies involving (R)-(3-(1-Aminoethyl)phenyl)boronic acid focus on its binding properties with various biomolecules:

  • Binding Affinity Studies: Research has shown that this compound exhibits high binding affinity towards certain carbohydrates at physiological pH levels, which is essential for applications in biosensing .
  • Kinetic Studies: Kinetic analyses reveal how quickly this compound interacts with target molecules compared to other boronic acids, providing insights into its efficiency as a sensor or inhibitor.

Similar Compounds

Several compounds share structural similarities with (R)-(3-(1-Aminoethyl)phenyl)boronic acid. Here are some notable examples:

Compound NameSimilarity Index
(4-(tert-Butoxycarbonyl)-N-methylaminoethyl)phenylboronic acid0.98
(3-(tert-Butoxycarbonyl)-2-aminoethyl)phenylboronic acid0.95
(2-(N-Boc-N-methylaminoethyl)phenylboronic acid0.92
(4-(1-aminoethyl)-N-methylphenylboronic acid0.90

These compounds demonstrate varying degrees of similarity based on their structural features and functional groups, highlighting the unique characteristics of (R)-(3-(1-Aminoethyl)phenyl)boronic acid while also showcasing its potential versatility in chemical applications.

Asymmetric Catalytic Routes for Enantioselective Synthesis

The enantioselective synthesis of (R)-(3-(1-Aminoethyl)phenyl)boronic acid represents a significant challenge in organometallic chemistry, requiring sophisticated asymmetric catalytic approaches to achieve high enantiomeric purity [1]. Contemporary research has established several catalytic methodologies that enable the stereoselective formation of chiral boronic acid derivatives with excellent enantioselectivity.

Rhodium-catalyzed asymmetric insertion represents another sophisticated approach for generating chiral boron centers [2]. The asymmetric insertion of arydiazoacetates into boron-hydrogen bonds of prochiral carbene-boranes has been successfully achieved using rhodium(I) complexes with chiral diene ligands [2]. This methodology typically produces target boranes in yields ranging from 75-90% with enantiomeric excesses of 90-95% [2]. The rhodium(I) complex with the chiral diene ligand tert-butyl-tetrafluorobenzobarrelene can be conveniently prepared through diastereoselective coordination of racemic diene with appropriate rhodium precursors [2].

Table 1: Asymmetric Catalytic Methods for Chiral Boronic Acid Synthesis

Catalytic SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reaction Conditions
Copper(II)/bis(pinacolato)diboronN-tert-butanesulfinyl imines70-8585-95Room temperature, air atmosphere
Rhodium(I)/chiral dieneCarbene-boranes75-9090-95Ambient conditions
Palladium/chiral phosphoramiditeGeminal bis(boronates)65-8080-92Basic conditions

The development of asymmetric geminal bis(boronate) methodology has provided access to optically enriched secondary benzylic boronic esters [3]. This approach utilizes readily accessible prochiral geminal diboryl alkanes in enantioselective Suzuki-Miyaura reactions with aryl halides in the presence of palladium catalysts and chiral phosphoramidite ligands [3]. Mechanistic investigations indicate that transmetallation serves as the stereochemistry-determining step, occurring with inversion of the carbon center [3].

Suzuki-Miyaura Cross-Coupling Approaches for Boron Incorporation

The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized methodology for incorporating boron functionality into aromatic systems, providing efficient access to (R)-(3-(1-Aminoethyl)phenyl)boronic acid precursors [4]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoborane species and organic halides under basic conditions [4].

Contemporary developments in Suzuki-Miyaura methodology have focused on enhancing reaction efficiency and expanding substrate scope [5]. Light-mediated boron-alkyl Suzuki-Miyaura cross-coupling between alkyl boranes and aryl bromides has demonstrated significant potential for incorporating aliphatic fragments onto aromatic rings [5]. This photocatalytic approach operates efficiently at room temperature within thirty minutes, eliminating the need for expensive catalytic systems and sensitive organometallic compounds [5]. The methodology exhibits excellent regioselectivity and enables selective transfer of diverse primary alkyl fragments [5].

Rapid homogeneous boron-alkyl Suzuki-Miyaura cross-coupling of boronic esters has been achieved through optimization of ligand systems and reaction conditions [6]. The combination of anthrylphosphine ligand, neopentyldiol alkylboronic esters, and potassium trimethylsilanolate enables successful cross-coupling reactions that proceed in under one hour with good yields and high linear to branched selectivities [6]. This methodology represents a significant improvement over traditional approaches that required reaction times exceeding twenty hours [6].

Table 2: Suzuki-Miyaura Cross-Coupling Optimization Parameters

ParameterTraditional ConditionsOptimized ConditionsImprovement Factor
Reaction Time>20 hours<1 hour>20x faster
Temperature80-100°CRoom temperatureEnergy reduction
Catalyst Loading5-10 mol%1-3 mol%3-5x reduction
Yield60-75%85-95%1.3x improvement

Palladium(II)-initiated borono-Catellani reactions have expanded the scope of boronic acid utilization in cross-coupling chemistry [7]. This methodology employs widely accessible aryl boronic acids as substrates instead of traditional aryl halides, significantly broadening the existing scope of these transformations [7]. The reaction proceeds under mild conditions at ambient temperature without requiring phosphine ligands, using cooperative catalysis between palladium acetate and inexpensive norbornene derivatives [7].

The development of tetrahydroxydiboron as a borylating agent has provided direct access to boronic acids from aryl chlorides [8] [9]. This palladium-catalyzed methodology offers a simplified route to diverse boronate ester derivatives, with boronic acids efficiently converted to trifluoroborate derivatives in good to excellent yields without requiring workup or isolation [8]. The intermediate boronic acids can be readily converted to a wide range of useful boronates, and a two-step, one-pot method enables efficient coupling of two aryl chlorides in Suzuki-Miyaura-type reactions [9].

Protecting Group Strategies for Amino Functionality

The protection of amino functionality in (R)-(3-(1-Aminoethyl)phenyl)boronic acid synthesis requires careful consideration of protecting group selection, installation conditions, and deprotection protocols [10]. Carbamate protecting groups represent the most commonly employed strategy for amine protection in boronic acid chemistry, with tert-butoxycarbonyl, benzyloxycarbonyl, and fluorenylmethoxycarbonyl groups offering distinct advantages [10].

The tert-butoxycarbonyl protecting group provides exceptional utility in boronic acid synthesis due to its ease of installation and mild deprotection conditions [11]. Installation involves treatment of the amine with di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or triethylamine [11]. The reaction proceeds efficiently in various solvents including water, tetrahydrofuran, or acetonitrile at room temperature or moderate heating [11]. Deprotection is accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [11].

Table 3: Amino Protecting Group Comparison for Boronic Acid Synthesis

Protecting GroupInstallation ReagentInstallation ConditionsDeprotection MethodCompatibility
tert-ButoxycarbonylDi-tert-butyl dicarbonateBase, room temperatureTrifluoroacetic acidExcellent
BenzyloxycarbonylBenzyl chloroformateBasic conditionsCatalytic hydrogenationGood
FluorenylmethoxycarbonylFluorenylmethyl chloroformateBasic conditionsPiperidineModerate

Benzyloxycarbonyl protection offers orthogonal deprotection capabilities through catalytic hydrogenation [12]. The protection process involves reaction with benzyl chloroformate under alkaline conditions controlled by sodium hydroxide or sodium bicarbonate [12]. The resulting N-benzyloxycarbonyl amino compounds demonstrate excellent crystallization properties and relative stability [12]. Deprotection proceeds through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [12].

The development of specialized protecting groups for boronic acid chemistry has addressed specific synthetic challenges [13]. The 1,3-dithiane-based protecting group system offers different orthogonality dimensions compared to traditional protecting groups [13]. This methodology employs oxidative deprotection conditions under which commonly used protecting groups remain intact [13]. Protection is achieved under mild conditions for aliphatic amines, while more reactive conditions are required for less reactive arylamines [13].

Industrial applications often require protecting group strategies that minimize synthetic steps and maximize atom economy [14]. The development of in situ protection methodologies has addressed these requirements through bis-silylation using trimethylsilyl chloride followed by metal-halogen exchange [14]. This approach enables protection of the amine via bis-silylation using inexpensive trimethylsilyl chloride, followed by treatment with n-butyllithium and trapping with triisopropyl borate [14]. The optimized process provides boronic acid products in 80% overall yield with 99% high-performance liquid chromatography purity [14].

Industrial-Scale Production Challenges and Purification Protocols

Industrial-scale production of (R)-(3-(1-Aminoethyl)phenyl)boronic acid faces significant challenges related to process economics, environmental considerations, and product purity requirements [15]. The pharmaceutical industry's increasing demand for boronic acid intermediates has driven the development of more efficient and sustainable production methodologies [15].

High production costs represent a primary constraint in industrial boronic acid manufacturing [15]. The synthesis often requires expensive raw materials and complex procedures, which significantly increase production costs [15]. This challenge is particularly acute for small-scale manufacturers or regions with limited access to advanced chemical processing technologies [15]. Environmental concerns regarding production and disposal of boronic acid derivatives can lead to pollution, particularly when hazardous solvents or byproducts are involved [15].

Table 4: Industrial Production Challenges and Solutions

ChallengeImpactSolution StrategyImplementation Status
High raw material costs30-40% cost increaseAlternative reagent developmentUnder development
Environmental concernsRegulatory limitationsGreen chemistry approachesPartially implemented
Limited boron availabilitySupply chain disruptionDiversified sourcingOngoing
Complex purificationQuality control issuesAdvanced separation techniquesEstablished

Semi-batch reactor technology has demonstrated superior performance compared to traditional batch reactors for boronic acid production [16]. Semi-batch reactors provide enhanced selectivity and reduced side reaction rates [16]. Experimental studies have shown that yields in semi-batch reactors can reach 99.6%, compared to 90.8% in batch reactors under identical conditions [16]. The impurity concentration in boronic acid solutions produced in semi-batch reactors decreased by 41.7% to 45.3% depending on feed rate compared to batch reactor results [16].

Purification protocols for industrial-scale boronic acid production have evolved to address specific challenges associated with these compounds [17]. A novel purification process employs salt formation followed by selective crystallization [17]. The crude boronic acid is treated with bases such as sodium hydroxide or potassium hydroxide to afford sodium or potassium salts [17]. The substantially pure salt is then treated with suitable acids to regenerate the purified boronic acid [17]. This methodology provides advantages including simplicity, economic efficiency, non-hazardous operation, and industrial scalability [17].

Chromatographic purification methods have been developed specifically for boronic acid derivatives [18]. Impregnation of silica gel with boric acid proves effective for both thin layer chromatography and flash column chromatography [18]. This approach successfully purifies pinacol boronic esters by suppressing compound loss due to over-adsorption [18]. High-performance liquid chromatography methods with post-column derivatization enable selective detection of boronic acids in complex mixtures [19]. The method utilizes alizarin as a derivatizing agent, producing fluorescent complexes detectable at low concentrations [19].

Diethanolamine boronic ester methodology has emerged as a standardized approach for industrial-scale synthesis and isolation [20]. This process uses environmentally sustainable solvents and proceeds under mild conditions to afford high-purity crystalline intermediates [20]. The preparation is facile, robust, and scalable, and can be telescoped from boronic acid or boronic ester solutions via esterification or transesterification with diethanolamine [20]. Industrial applications have successfully manufactured diethanolamine boronic esters at scales ranging from 5 to 100 kilograms [20].

Table 5: Purification Method Comparison for Industrial Applications

Purification MethodYield Recovery (%)Purity Achieved (%)ScalabilityCost Efficiency
Salt formation/recrystallization95-9899.5-99.8ExcellentHigh
Chromatographic separation85-9299.0-99.5LimitedModerate
Diethanolamine esterification90-9698.5-99.2ExcellentHigh
Anti-solvent crystallization93-9799.6-99.9GoodModerate

The solubility characteristics of (R)-(3-(1-Aminoethyl)phenyl)boronic acid exhibit typical patterns observed in phenylboronic acid derivatives, with distinct behaviors across different solvent systems. The compound demonstrates limited aqueous solubility, consistent with related phenylboronic acid structures that typically achieve solubilities of approximately 1.86 grams per 100 grams of water at 20°C [1]. This relatively modest water solubility reflects the hydrophobic contributions of the aromatic ring system combined with the hydrophilic boronic acid functionality.

In polar aprotic solvents, the compound exhibits enhanced solubility characteristics. Dimethyl sulfoxide (DMSO) represents a particularly effective solvent system, with the compound achieving complete dissolution [2]. This enhanced solubility in DMSO can be attributed to the solvent's ability to solvate both the polar boronic acid moiety and the amino functionality through dipole-dipole interactions without competing hydrogen bonding that would interfere with the compound's intrinsic hydrogen bonding patterns.

Methanol solubility presents an intermediate case, with the compound achieving slight solubility in this polar protic system [3] [2]. The limited solubility in methanol compared to DMSO reflects the competing hydrogen bonding interactions between the solvent and solute, which can disrupt the intramolecular hydrogen bonding networks that stabilize the boronic acid structure.

The partition behavior between polar and nonpolar phases follows established trends for boronic acid derivatives. The presence of the aminoethyl substituent introduces additional polar character that enhances water miscibility compared to unsubstituted phenylboronic acid, though the overall lipophilicity remains dominated by the aromatic system [4]. In mixed solvent systems, particularly those containing aromatic cosolvents like toluene, phase transitions can occur that dramatically affect solubility profiles, with phenylboronic acid concentrations above 20 millimolar enabling phase transitions that enhance overall system miscibility [4].

Temperature dependence of solubility follows typical endothermic dissolution patterns observed in related phenylboronic acid systems. Comparative data from structurally similar compounds indicates that solubility increases substantially with temperature, with compounds like phenylboronic acid showing increases from 1.86 to 5.75 grams per 100 grams water when heated from 20°C to 50°C [1].

Solvent SystemSolubility CategoryMechanistic BasisReference
Water (20°C)Limited (~1.86 g/100g)Hydrophobic aromatic contribution [1]
DMSOHighly solubleDipole-dipole solvation [2]
MethanolSlightly solubleCompeting hydrogen bonding [3] [2]
Mixed aqueous-organicVariable with phase behaviorPhase transition effects [4]

Tautomeric Equilibria and pH-Dependent Speciation

The tautomeric equilibrium behavior of (R)-(3-(1-Aminoethyl)phenyl)boronic acid follows the fundamental acid-base chemistry characteristic of boronic acid functional groups, with pH-dependent speciation between trigonal planar and tetrahedral forms representing the primary equilibrium of interest.

Under acidic conditions (pH < 4), the compound predominantly exists in the neutral trigonal planar form, B(OH)₂, where the boron center maintains sp² hybridization with an empty p-orbital [5] [6]. This molecular form exhibits characteristic hydrogen bonding patterns that can involve both intramolecular interactions within the boronic acid moiety and intermolecular associations that affect bulk properties.

The transition region (pH 4-7) encompasses the acid dissociation equilibrium, with the typical pKₐ for phenylboronic acid systems occurring around 8.8 [5] [6]. In this intermediate pH range, a dynamic equilibrium exists between the molecular B(OH)₂ form and increasing concentrations of the tetrahedral boronate anion B(OH)₄⁻. The presence of the aminoethyl substituent can influence this equilibrium through electronic effects, though specific pKₐ determinations for this exact structure require experimental validation.

At physiological and alkaline pH (pH 7-9), the equilibrium shifts progressively toward the tetrahedral boronate anion form [5] [6]. This transformation involves a fundamental change in boron hybridization from sp² to sp³, accompanied by increased solvation and enhanced water solubility. The tetrahedral form exhibits different spectroscopic signatures and chemical reactivity compared to the trigonal form.

Solvent polarity effects represent a critical factor in tautomeric equilibrium positioning. Studies on related pyridineboronic acid systems demonstrate that tautomeric equilibria shift toward zwitterionic forms in water while favoring molecular forms in mixed organic solvents such as 50 volume percent aqueous dioxane [5]. This solvent dependence reflects the differential solvation energies of the charged versus neutral forms.

The aminoethyl substituent introduces additional complexity through its own acid-base behavior. The primary amine functionality (pKₐ typically around 9-10 for benzylic amines) can undergo protonation-deprotonation equilibria that are coupled to the boronic acid equilibrium through electronic effects and electrostatic interactions [7].

Computational studies on related formylphenylboronic acid systems reveal that tautomeric rearrangements can involve intramolecular cyclization to form oxaborole structures [6] [8]. While the aminoethyl substitution pattern in the target compound precludes direct oxaborole formation, similar intramolecular interactions between the amino group and boronic acid functionality may influence equilibrium distributions.

pH RangePredominant FormBoron HybridizationTypical Characteristics
< 4B(OH)₂ (molecular)sp²Trigonal planar, hydrogen bonding
4-7Mixed equilibriumsp²/sp³Transition region, pKₐ ~8.8
7-9Increasing B(OH)₄⁻sp³Tetrahedral, enhanced solubility
> 9B(OH)₄⁻ (predominant)sp³Fully solvated anion

Thermogravimetric Analysis of Thermal Decomposition Pathways

Thermogravimetric analysis of (R)-(3-(1-Aminoethyl)phenyl)boronic acid reveals complex multi-stage decomposition pathways characteristic of boronic acid-containing aromatic systems. The thermal stability profile exhibits distinct temperature regions corresponding to different molecular fragmentation processes.

Initial weight loss occurs in the temperature range of 214-300°C, primarily attributed to dehydration processes involving the formation of boroxine structures through condensation of boronic acid groups [9] [10]. This process follows the general reaction pathway: 3 Ar-B(OH)₂ → (Ar-BO)₃ + 3 H₂O, where the cyclic anhydride formation represents an entropy-driven process that becomes thermodynamically favorable at elevated temperatures.

The major decomposition events occur in two distinct temperature ranges: 350-400°C and 500-600°C [10]. The first major weight loss region corresponds to C-C bond scission within the aromatic framework and B-C bond cleavage, leading to the separation of the boron-containing fragments from the organic matrix. This process generates both phenolic and benzene volatile organic compounds, with the specific distribution depending on the substitution pattern and heating rate.

The second major decomposition region (500-600°C) involves the formation and subsequent degradation of fused-ring aromatic hydrocarbons [10]. This high-temperature process contributes to char formation while simultaneously producing additional volatile organic compounds through cracking and rearrangement reactions.

Char yield characteristics for phenylboronic acid-modified systems typically range from 5-20% at 800°C under nitrogen atmosphere [9] [10]. The presence of boron-oxygen bonds enhances thermal stability compared to purely organic systems, with the B-O bond dissociation energy (approximately 536 kJ/mol) providing thermal stabilization that delays complete decomposition.

Mechanistic pathways involve multiple competing processes. The B-C bond cleavage (bond dissociation energy approximately 372 kJ/mol) represents a primary fragmentation route that produces benzene derivatives and boron-containing residues [10]. Simultaneously, boroxine formation through intermolecular condensation creates thermally stable cyclic structures that contribute to char formation.

Atmospheric effects significantly influence decomposition pathways. Under nitrogen atmosphere, char yields are maximized due to reduced oxidative degradation. In oxidizing atmospheres, complete combustion processes dominate at higher temperatures, leading to boron oxide formation and reduced char retention.

The heating rate dependence demonstrates that slower heating rates favor equilibration of condensation reactions, leading to enhanced boroxine formation and improved thermal stability. Rapid heating rates (>100°C/min) can kinetically trap intermediate structures and alter the overall decomposition profile [10].

Temperature-induced reaction sequences suggest that thermal decomposition follows kinetically controlled pathways rather than equilibrium-driven processes [10]. Each temperature range activates specific bond-breaking processes, with higher temperatures required to initiate subsequent fragmentation steps.

Temperature Range (°C)Primary ProcessWeight Loss (%)Volatile Products
214-300Boroxine formation5-15Water vapor
350-400C-C and B-C cleavage25-40Phenolics, benzene
500-600Aromatic fusion/cracking15-25Fused aromatics
>600Complete degradationVariableCO₂, H₂O, B₂O₃

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible)

The spectroscopic characterization of (R)-(3-(1-Aminoethyl)phenyl)boronic acid provides comprehensive structural fingerprinting across multiple analytical techniques, enabling definitive identification and structural confirmation through complementary spectroscopic signatures.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance exhibits characteristic resonance patterns reflecting the distinct chemical environments within the molecular structure. The aromatic proton region (6.8-8.5 ppm) displays the typical substituted benzene pattern with coupling patterns diagnostic of the meta-substitution arrangement [7]. The boronic acid protons B(OH)₂ appear as a characteristic broad signal around 5.77 ppm, exhibiting pH-dependent chemical shift behavior due to rapid exchange processes [11].

The aminoethyl substituent generates distinct multipicity patterns, with the methine proton adjacent to the amino group appearing as a quartet due to coupling with the methyl group. The amino protons appear in the range 1.06-5.0 ppm, with the exact chemical shift position dependent on pH, concentration, and hydrogen bonding interactions [11] [7].

Carbon-13 Nuclear Magnetic Resonance provides definitive structural assignment through characteristic chemical shift ranges. The aromatic carbon atoms appear in the expected 120-140 ppm region [12], with the carbon directly bonded to boron exhibiting slight upfield shifting due to the electropositive nature of the boron center. The aliphatic carbons of the aminoethyl chain appear in their characteristic aliphatic regions with multiplicity patterns confirming the substitution pattern.

Boron-11 Nuclear Magnetic Resonance represents perhaps the most diagnostic spectroscopic technique for boronic acid characterization. The trigonal boronic acid form exhibits characteristic resonances in the 25-30 ppm range, while boronate ester formation maintains similar chemical shift positions but with altered coupling patterns [13] [14]. The quadrupolar nature of boron-11 leads to characteristic line broadening that provides information about the electronic environment and molecular dynamics.

Solid-state Boron-11 Nuclear Magnetic Resonance studies on related phenylboronic acid systems reveal chemical shift anisotropy with tensor spans (Ω) ranging from 10-40 ppm [14]. These measurements provide insight into the local electronic structure around the boron center and can distinguish between different hydrogen bonding environments and crystallographic forms.

Infrared Spectroscopy

Infrared spectroscopic fingerprinting provides characteristic vibrational signatures for functional group identification and structural confirmation. The B-OH stretching vibrations appear as strong, broad absorptions in the 3150-3280 cm⁻¹ region [15] [16]. The breadth and intensity of these bands reflect extensive hydrogen bonding networks, both intramolecular and intermolecular.

B-O stretching modes generate intense absorptions in the 1330-1360 cm⁻¹ region [15] [16], often appearing as doublets due to symmetry considerations and vibrational coupling effects. These vibrations are highly characteristic of boronic acid functionality and provide definitive identification capabilities.

The B-OH deformation modes appear in the 910-1002 cm⁻¹ range [16], exhibiting sensitivity to deuteration and hydrogen bonding environments. Upon deuteration (B-OD formation), these vibrations shift to lower frequencies (approximately 910 cm⁻¹), confirming their assignment and providing mechanistic insight into hydrogen bonding interactions.

Aromatic C-H stretching and bending modes appear in their characteristic regions (3000-3100 cm⁻¹ for stretching, 1400-1600 cm⁻¹ for ring vibrations), providing confirmation of the aromatic substitution pattern through characteristic overtone and combination band patterns.

Raman Spectroscopy

Raman spectroscopic analysis provides complementary vibrational information with different selection rules compared to infrared absorption. The symmetric B-O stretching mode generates a strong Raman signal around 875 cm⁻¹ [17], representing the totally symmetric vibration of the boronic acid moiety.

Aromatic ring breathing modes and symmetric stretching vibrations appear with enhanced intensity in Raman spectra, providing structural fingerprinting capabilities that complement infrared measurements. The polarization characteristics of Raman bands provide additional structural information about molecular symmetry and vibrational coupling patterns.

Ultraviolet-Visible Spectroscopy

Electronic absorption spectroscopy reveals characteristic π→π* transitions around 202 nm and n→π* transitions near 321 nm [11]. These transitions reflect the electronic structure of the substituted aromatic system and can be influenced by substituent effects and hydrogen bonding interactions.

The bathochromic shifts observed upon metal coordination or ester formation provide diagnostic capabilities for monitoring chemical transformations. pH-dependent spectral changes reflect the tautomeric equilibria discussed previously, with characteristic absorption changes accompanying the trigonal-to-tetrahedral transformation.

Spectroscopic TechniqueCharacteristic SignalChemical InsightReference
¹H NMR5.77 ppm (B-OH)Hydrogen bonding, exchange [11]
¹³C NMR120-140 ppm (aromatic)Carbon framework [12]
¹¹B NMR25-30 ppmBoron coordination [13] [14]
IR3150-3280 cm⁻¹ (B-OH)Hydrogen bonding [15] [16]
Raman875 cm⁻¹ (B-O symmetric)Symmetric vibrations [17]
UV-Vis202, 321 nmElectronic transitions [11]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

165.0961088 g/mol

Monoisotopic Mass

165.0961088 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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